molecular formula C19H33N B15165759 Benzenamine, 4-(1,1-dibutylpentyl)- CAS No. 190070-19-0

Benzenamine, 4-(1,1-dibutylpentyl)-

Cat. No.: B15165759
CAS No.: 190070-19-0
M. Wt: 275.5 g/mol
InChI Key: TWKJWVBKJTVMFA-UHFFFAOYSA-N
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Description

"Benzenamine, 4-(1,1-dibutylpentyl)-" is a substituted aniline derivative featuring a branched alkyl chain (1,1-dibutylpentyl) at the para position of the benzene ring. Substituted benzenamines are critical in industrial and pharmaceutical applications, particularly as antioxidants, agrochemicals, or intermediates in organic synthesis.

Properties

CAS No.

190070-19-0

Molecular Formula

C19H33N

Molecular Weight

275.5 g/mol

IUPAC Name

4-(5-butylnonan-5-yl)aniline

InChI

InChI=1S/C19H33N/c1-4-7-14-19(15-8-5-2,16-9-6-3)17-10-12-18(20)13-11-17/h10-13H,4-9,14-16,20H2,1-3H3

InChI Key

TWKJWVBKJTVMFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1,1-dibutylpentyl)- typically involves the alkylation of aniline (benzenamine) with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where aniline reacts with 1,1-dibutylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4-(1,1-dibutylpentyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-(1,1-dibutylpentyl)- can undergo oxidation reactions to form corresponding nitro compounds or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically used.

Major Products Formed:

    Oxidation: Nitrobenzenamine, quinones

    Reduction: Alkylbenzenamines, hydrocarbons

    Substitution: Nitrobenzenamine, sulfonated benzenamine, halogenated benzenamine

Scientific Research Applications

Chemistry: Benzenamine, 4-(1,1-dibutylpentyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to create compounds with potential therapeutic properties, such as antimicrobial and anticancer agents.

Medicine: The compound’s derivatives are investigated for their pharmacological activities. Researchers explore its potential as a lead compound for drug development, targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, Benzenamine, 4-(1,1-dibutylpentyl)- is utilized in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique structure imparts desirable properties to the final products, such as improved stability and performance.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1,1-dibutylpentyl)- depends on its specific application. In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key structural differences and applications of "Benzenamine, 4-(1,1-dibutylpentyl)-" and related compounds:

Compound Name Substituents Molecular Formula CAS Registry Number Primary Applications References
Benzenamine, 4-(1,1-dibutylpentyl)- Para: 1,1-dibutylpentyl Not explicitly provided Not available Inferred: Antioxidant/stabilizer -
Octylated diphenylamine Para: 1,1,3,3-tetramethylbutyl C₂₄H₃₅N 101-67-5 Antioxidant for rubber and polymers
Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- Para: tert-butyl; meta: nitro groups C₁₄H₂₁N₃O₄ 33629-47-9 Herbicide (e.g., butralin)
Benzenamine,4-nonyl-N-phenyl Para: nonyl; N-phenyl C₂₁H₂₉N 65036-85-3 Antioxidant/stabilizer in industrial uses
Benzenamine, 3-[(1,1-dimethylethyl)thio]- Meta: tert-butylthio C₁₀H₁₅NS 16463-18-6 Potential use in sulfur-containing polymers or catalysts

Key Findings:

Steric Effects and Stability: The 1,1-dibutylpentyl group in the target compound likely provides greater steric hindrance than simpler alkyl chains (e.g., tert-butyl in octylated diphenylamine ), enhancing resistance to oxidative degradation.

Lipophilicity and Solubility: Longer alkyl chains (e.g., nonyl in "Benzenamine,4-nonyl-N-phenyl" ) increase hydrophobicity, making such compounds suitable for non-polar matrices like rubber. The 1,1-dibutylpentyl group likely offers similar advantages.

Functional Group Impact: Nitro groups in "Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro-" confer herbicidal activity by disrupting plant electron transport chains. In contrast, the absence of nitro groups in the target compound suggests a non-agrochemical application, possibly as a stabilizer.

Industrial Relevance :

  • Octylated diphenylamine derivatives are widely used in rubber manufacturing due to their radical-scavenging properties . The target compound’s branched alkyl chain may offer similar antioxidant efficacy but with tailored compatibility for specific polymer blends.

Notes

  • Data Limitations : Direct experimental data (e.g., melting point, solubility) for "Benzenamine, 4-(1,1-dibutylpentyl)-" are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds.
  • Contradictions : While nitro-substituted benzenamines are typically agrochemicals , alkylated derivatives prioritize material stability . The target compound’s applications likely align with the latter.

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